molecular formula C12H16N2O B8514625 1-Benzyl-3-formylaminopyrrolidine

1-Benzyl-3-formylaminopyrrolidine

Cat. No. B8514625
M. Wt: 204.27 g/mol
InChI Key: QRFDJNLDLPTOBX-UHFFFAOYSA-N
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Patent
US04649144

Procedure details

3-Amino-1-benzylpyrrolidine [J. Med. Chem., 11, 1034 (1968)] was allowed to react with formic acid and formamide to give 1-benzyl-3-formylaminopyrrolidine. This compound was reduced with sodium bis(2-methoxyethoxy)-aluminium hydride to give 1-benzyl-3-methylaminopyrrolidine, b.p. 134°-136° C./5-6 mmHg. This compound was treated with acetic anhydride to give 3-(N-acetyl-N-methylamino)-1-benzylpyrrolidine, b.p. 144°-147° C./0.5 mmHg. This compound was hydrogenated catalytically in the presence of 5% palladium-carbon to give 3-(N-acetyl-N-methylamino)-pyrrolidine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3]1.[CH:14](N)=[O:15]>C(O)=O>[CH2:7]([N:4]1[CH2:5][CH2:6][CH:2]([NH:1][CH:14]=[O:15])[CH2:3]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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